molecular formula C12H10N2O2 B1212719 3-(1H-indol-3-yl)pyrrolidine-2,5-dione CAS No. 10185-29-2

3-(1H-indol-3-yl)pyrrolidine-2,5-dione

Cat. No.: B1212719
CAS No.: 10185-29-2
M. Wt: 214.22 g/mol
InChI Key: VNQNEQQYAIPCAQ-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)pyrrolidine-2,5-dione is a compound that features an indole moiety attached to a pyrrolidine-2,5-dione structure. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its affinity towards various serotonin receptors, making it a candidate for the development of antidepressant agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione typically involves the condensation of indole derivatives with maleimide derivatives. One common method includes the reaction of indole-3-carboxaldehyde with maleimide in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds.

Scientific Research Applications

3-(1H-indol-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with serotonin receptors. It acts as an agonist or antagonist at these receptors, modulating the levels of serotonin in the brain. This modulation can lead to antidepressant effects by enhancing serotonin signaling . The compound’s interaction with other receptors, such as dopamine receptors, also contributes to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)pyrrolidine-2,5-dione is unique due to its specific affinity for multiple serotonin receptors, which makes it a promising candidate for the development of antidepressant agents. Its structural features allow for diverse chemical modifications, enabling the synthesis of various derivatives with potentially enhanced biological activities .

Properties

IUPAC Name

3-(1H-indol-3-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-5-8(12(16)14-11)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQNEQQYAIPCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327048
Record name 3-(1H-indol-3-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10185-29-2
Record name 3-(1H-indol-3-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Indole (4.38 g, 40 mmole) and maleimide (7.84 g, 80 mmole) were dissolved in concentrated acetic acid (35 ml) and stirred under reflux for 36 hours. After cooling the reaction mixture water (10 ml) was slowly added dropwise. The solution was then kept for 24 hours in a refrigerator. The solid thereby formed was filtered off. 3-(1H-indol-3-yl)-pyrrolidine-2,5-dione was thereby obtained as a brown solid in a yield of 3.24 g (38%).
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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